Piperidine-2,3-dicarboxylic acid hydrochloride

Description

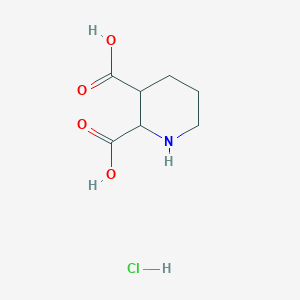

Piperidine-2,3-dicarboxylic acid hydrochloride is a piperidine derivative featuring a six-membered saturated amine ring with two carboxylic acid groups at positions 2 and 3, combined with a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced aqueous solubility due to the ionic hydrochloride form and conformational flexibility from the aliphatic piperidine ring.

Properties

IUPAC Name |

piperidine-2,3-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4.ClH/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLAIDOYPHVITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 2,3-Pyridine Dicarboxylic Acid

The most direct method for synthesizing piperidine-2,3-dicarboxylic acid involves the hydrogenation of 2,3-pyridine dicarboxylic acid. As detailed in CN102174011A , pyridinecarboxylic acids undergo hydrogenation in aqueous medium using palladium-on-carbon (Pd/C) as a catalyst under controlled temperature (90–100°C) and pressure (4–5 MPa). Key steps include:

-

Reactor Setup : A hydrogenation autoclave is charged with pyridinecarboxylic acid, water, and Pd/C (5% Pd content) in a 1:5–8:0.01–0.05 weight ratio.

-

Hydrogenation : After nitrogen purging, hydrogen is introduced, and the reaction proceeds for 3–4 hours.

-

Workup : The catalyst is filtered, and 50% of the water is removed via vacuum distillation. Methanol is added to precipitate the product, which is isolated by centrifugation.

This method achieves yields exceeding 85% for piperidinecarboxylic acids. For the hydrochloride derivative, the free base is treated with hydrochloric acid (HCl) during the final isolation step, though this adjustment is not explicitly detailed in the cited patent.

Hydrogenation of Quinoline Derivatives

An alternative route involves oxidizing quinoline to pyridine-2,3-dicarboxylic acid, followed by hydrogenation. EP0232118A2 describes quinoline oxidation using sodium chlorate in acidic medium (5 eq. H⁺/L) with copper oxide as a co-catalyst. Post-oxidation, the copper salt of pyridine-2,3-dicarboxylic acid is treated with NaOH and formaldehyde to yield the disodium salt, which is acidified to the free acid. Subsequent hydrogenation under conditions similar to CN102174011A (Pd/C, 4–5 MPa H₂, 90–100°C) would yield piperidine-2,3-dicarboxylic acid, with HCl addition forming the hydrochloride.

Acid-Catalyzed Cyclization and Oxidation

Skraup Reaction and Nitric Acid Oxidation

Early synthetic approaches, as referenced in EP0274379A2 , employ the Skraup reaction to synthesize quinoline from aniline and glycerol, followed by nitric acid oxidation to pyridine-2,3-dicarboxylic acid. While this method is historically significant, it suffers from low yields (~50%) and excessive waste generation due to nitric acid usage.

Maleic Acid-Based Cyclization

A more efficient cyclization method involves reacting α,β-unsaturated hydrazones with maleic acid derivatives in inert solvents. The resultant 1,4-dihydropyridine-2,3-dicarboxylic acid is oxidized to the pyridine derivative, which is hydrogenated and acidified to the hydrochloride. This route avoids hazardous oxidants but requires multiple steps, reducing overall yield.

Comparative Analysis of Synthetic Routes

Critical Parameters in Hydrochloride Formation

Acid Selection and Stoichiometry

The hydrochloride salt is typically formed by reacting the free base with HCl in a polar solvent (e.g., methanol or water). Stoichiometric excess of HCl (1.1–1.5 eq.) ensures complete protonation of the piperidine nitrogen.

Crystallization and Purification

Post-acidification, the product is crystallized by cooling the reaction mixture to 0–10°C. Centrifugation isolates the hydrochloride salt, which is washed with cold methanol to remove residual acid. Purity exceeding 98% is achievable via recrystallization from ethanol-water mixtures .

Chemical Reactions Analysis

Hydrolysis of Ester Precursors

The hydrochloride salt can be generated via acid-catalyzed hydrolysis of ester intermediates. A representative protocol includes:

-

Starting material : 5-Ethyl-2,3-diethoxycarbonylpyridine

-

Conditions :

| Step | Details |

|---|---|

| Hydrolysis time | 3.5 hours |

| Yield | 76–85% |

| Purity | >98% (after recrystallization) |

Metal Complexation

The dicarboxylic acid moiety enables coordination with transition metals, forming stable complexes. Studies on analogous pyridine-2,6-dicarboxylic acid systems show:

-

Metals : Co(II), Ni(II), Zn(II)

-

Ligand ratio : 1:2 (metal:ligand)

Example :

text[Co(dipic)₂]²⁻ + 2(H₂ppz)²⁺ → (H₂ppz)[Co(dipic)₂]·6H₂O

Conditions: Water, room temperature, 12-hour stirring .

Acid-Base Reactions

As a hydrochloride salt, it undergoes deprotonation in basic media:

-

pKa values :

Biological Interactions

-

NMDA receptor modulation : Acts as a partial agonist at NMDA receptors in rat cerebellar slices (EC₅₀ = 17.1 µM) .

-

Antagonism : Blocks AMPA/kainate receptors at higher concentrations (>100 µM) .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition above 200°C, with mass loss corresponding to HCl release and subsequent decarboxylation .

Scientific Research Applications

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

Piperidine-2,3-dicarboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in producing derivatives that exhibit biological activity against various diseases. For instance, it is utilized in the synthesis of herbicides and other agrochemicals, which are essential for pest control in agriculture . The compound's ability to form stable complexes with metal ions also makes it valuable in developing metal-based drugs.

Neuropharmacological Research

Research has demonstrated that this compound acts as a partial agonist at NMDA receptors. This property has implications for its use in studying excitatory neurotransmission and potential treatments for neurological disorders. In vitro studies have shown that it can stimulate cyclic GMP formation in rat cerebellar slices, indicating its role in modulating neuronal activity . This mechanism suggests potential applications in treating conditions such as epilepsy and neurodegenerative diseases.

Neuropharmacology

Ionotropic Receptor Modulation

The compound is recognized for its antagonistic effects on ionotropic receptors, specifically NMDA, AMPA, and kainate receptors. These receptors are critical in mediating excitatory synaptic transmission in the brain. By blocking these receptors, this compound can help mitigate excitotoxicity associated with various neurological conditions . This antagonistic action positions it as a candidate for further research into therapies for conditions like Alzheimer's disease and other forms of dementia.

Case Study: Effects on Cyclic GMP Formation

A significant study investigated the effects of piperidine-2,3-dicarboxylic acid on cyclic GMP production in immature rat cerebellar slices. The results indicated that this compound could enhance cyclic GMP levels through NMDA receptor activation. This finding is pivotal as it suggests a mechanism by which piperidine derivatives could influence synaptic plasticity and memory formation .

Agricultural Applications

Herbicide Development

this compound has been identified as an intermediate for synthesizing herbicides that target specific plant growth processes without harming crops. The derivatives formed from this compound exhibit selective herbicidal activity, making them valuable in sustainable agricultural practices . The development of such herbicides is crucial for enhancing crop yields while minimizing environmental impact.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical Intermediate | Used to synthesize bioactive compounds including herbicides |

| Neuropharmacology | NMDA Receptor Modulation | Acts as a partial agonist influencing neuronal activity |

| Agricultural Science | Herbicide Development | Serves as an intermediate for selective herbicides |

Mechanism of Action

The mechanism of action of piperidine-2,3-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Piperidine vs. Pyridine Derivatives

Key Structural Differences :

- Piperidine-2,3-dicarboxylic acid hydrochloride : Saturated aliphatic ring with tertiary amine and two carboxylic acids.

- Pyridine-2,3-dicarboxylic acid : Aromatic heterocycle with a rigid planar structure and electron-deficient nitrogen.

Implications :

- Coordination Chemistry : Pyridine-2,3-dicarboxylic acid forms stable coordination polymers with metals like Bi(III) due to aromatic nitrogen’s electron-withdrawing nature and conjugation, enabling robust MOF construction . Piperidine’s aliphatic ring lacks this rigidity and electronic profile, making it less suitable for MOFs .

- Solubility : The hydrochloride salt of piperidine-2,3-dicarboxylic acid enhances aqueous solubility compared to pyridine analogs, which are typically free acids .

Dicarboxylic Acid Positioning and Substituents

- 5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride : Fluorination at position 5 increases acidity of adjacent carboxylic groups and may enhance bioactivity or binding specificity in drug design .

- Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives : Rigid bicyclic frameworks (e.g., in ) offer steric constraints useful in enantioselective synthesis, contrasting with piperidine’s flexibility .

Pharmaceutical Intermediates

This compound is listed among compounds screened for repurposing in cancer stem cell targeting (). Its polar carboxylic groups and hydrochloride salt may improve bioavailability compared to non-ionic analogs. However, its discontinued status () suggests challenges in synthesis or demand relative to simpler piperidine derivatives like 3-piperidinecarboxylic acid () .

Materials Science

Pyridine-2,3-dicarboxylic acid is widely used in MOFs (), whereas piperidine analogs are absent from such applications. The aromatic ring’s ability to participate in π-π stacking and metal coordination is critical, a feature absent in aliphatic piperidine derivatives .

Comparative Data Table

Biological Activity

Piperidine-2,3-dicarboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and two carboxylic acid groups. This unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. Its properties include:

- Molecular Formula : CHClNO

- Molecular Weight : 195.59 g/mol

- Solubility : Soluble in water and polar organic solvents

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with specific molecular targets, including:

- NMDA Receptors : Acts as a partial agonist at NMDA receptors, influencing cyclic GMP formation in neuronal tissues .

- Enzyme Inhibition : Inhibits various enzymes by binding to their active sites, thereby disrupting biochemical pathways associated with disease processes.

1. Antiviral Activity

Research has indicated that derivatives of piperidine-2,3-dicarboxylic acid exhibit antiviral properties. For example:

- Compounds derived from this structure have shown activity against viruses such as the hepatitis A virus (HAV) and other pathogens .

- A study highlighted the potential of certain derivatives to inhibit viral replication cycles effectively .

2. Antimicrobial Properties

Piperidine derivatives have been evaluated for their antimicrobial activity against various strains of bacteria and fungi:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 256 μg/mL |

| Compound B | Pseudomonas aeruginosa | 512 μg/mL |

| Compound C | Candida albicans | 128 μg/mL |

These findings suggest that piperidine derivatives could be developed into effective antimicrobial agents .

3. Anticancer Potential

The compound has been investigated for its anticancer properties. Studies reveal:

- Cytotoxicity : Piperidine derivatives have demonstrated cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells .

- Mechanism : The anticancer activity is believed to be mediated through apoptosis induction and interference with cancer cell proliferation pathways.

Case Studies and Research Findings

- NMDA Receptor Interaction :

- Antiviral Screening :

- Antimicrobial Evaluation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.